![molecular formula C19H28N2O2 B1465178 Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate CAS No. 171906-61-9](/img/structure/B1465178.png)
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate
Overview
Description
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is a chemical compound with the CAS Number: 2445800-59-7 . It has a molecular weight of 240.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been applied in the synthesis of tropane alkaloids . This involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate is complex, featuring a bicyclic scaffold. The InChI code for a similar compound, tert-butyl (2- (3-azabicyclo [3.2.0]heptan-1-yl)ethyl)carbamate, is 1S/C13H24N2O2/c1-12 (2,3)17-11 (16)15-7-6-13-5-4-10 (13)8-14-9-13/h10,14H,4-9H2,1-3H3, (H,15,16) .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids . These alkaloids are a class of bicyclic compounds that include atropine and cocaine, with a wide array of biological activities. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a significant area of research .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure allows for the creation of molecules with a defined three-dimensional orientation. This is crucial for the development of new pharmaceuticals where the precise positioning of functional groups can affect the drug’s efficacy and safety .
Organic Synthesis
This compound can be used in organic synthesis to create structurally unique compounds that exhibit diverse chemistry. It’s particularly valuable for reactions that release strain in small, strained rings, which are prevalent in many pharmaceuticals .
Bioisostere Development
Researchers use this compound to develop bioisosteres—molecules that can mimic the biological properties of another while offering different physical and chemical properties. This is particularly useful in drug design to improve pharmacokinetic and pharmacodynamic profiles .
Cytotoxic Activity
The compound has been used in the synthesis of intermediates like ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, which shows cytotoxic activity against various human carcinoma cell lines. This highlights its potential in cancer research and treatment .
Stereoselective Synthesis
It plays a role in the stereoselective synthesis of complex molecules. The ability to control stereochemistry is vital for the production of compounds with the desired biological activity .
properties
IUPAC Name |
tert-butyl N-[(3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-19-10-9-16(19)12-21(14-19)11-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQCEIJSJPWMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC1CN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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